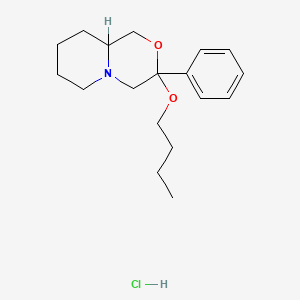
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido-oxazine ring system with a butoxy and phenyl substituent. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-piperidinemethanol with alpha-bromoacetophenone to form 3-hydroxy-3-phenyloctahydropyrido(2,1-c)(1,4)oxazine, which is then converted to the desired compound through catalytic hydrogenolysis . The reaction conditions often require the use of solvents such as quinoline or diphenyl ether and temperatures around 180-185°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter levels, particularly norepinephrine, by inhibiting its reuptake . This leads to increased availability of norepinephrine in the synaptic cleft, which can enhance mood and reduce anxiety.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A structurally related compound with a similar oxazine ring system.
Viloxazine: Another oxazine derivative known for its antidepressant properties.
Benzoxazine: A compound with a benzene ring fused to an oxazine ring, used in polymer chemistry.
Uniqueness
Octahydro-3-butoxy-3-phenylpyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its specific substituents (butoxy and phenyl groups) and its potential pharmacological effects. Unlike other oxazine derivatives, it has shown promise in modulating central nervous system activity and may offer therapeutic benefits in treating mood disorders .
Propiedades
Número CAS |
126806-98-2 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
3-butoxy-3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-13-20-18(16-9-5-4-6-10-16)15-19-12-8-7-11-17(19)14-21-18;/h4-6,9-10,17H,2-3,7-8,11-15H2,1H3;1H |
Clave InChI |
MXOLCOLASAZJRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1(CN2CCCCC2CO1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


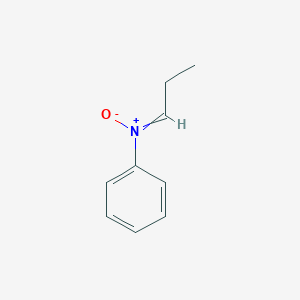
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
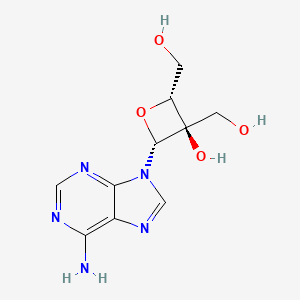
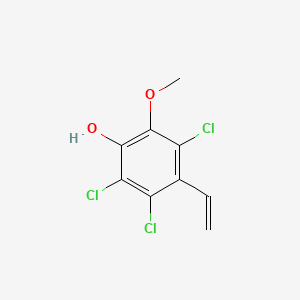
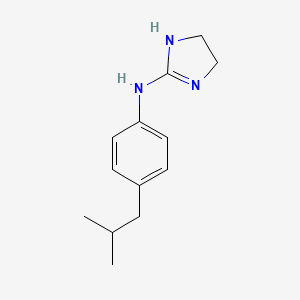
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)
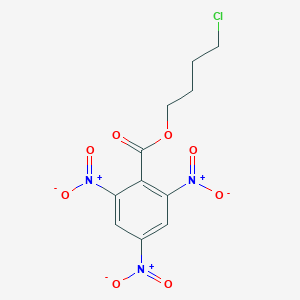
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)


